N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide
Description
N-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylphenyl group at position 3 and a furan-2-carboxamide moiety at position 3. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to oxadiazole derivatives .
Properties
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12(2)21(18(22)15-8-5-9-23-15)11-16-19-17(20-24-16)14-7-4-6-13(3)10-14/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVZHJPGMXQSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Attachment of the isopropyl group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental sustainability of the production methods.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The furan ring and isopropyl group can also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness arises from its combination of a 3-methylphenyl-substituted oxadiazole ring, isopropyl group, and furan carboxamide. Below is a comparative analysis with structurally related compounds:
Physicochemical Properties
Biological Activity
N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- CAS Number : 890324-23-9
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. This compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study:
A study evaluated various derivatives of oxadiazoles against multiple cancer cell lines. The compound exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutics. For instance:
- MCF7 (Breast Cancer) : IC50 = 1.5 µM
- HCT116 (Colon Cancer) : IC50 = 2.0 µM
These results indicate that the compound may serve as a lead for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
Results:
The compound demonstrated:
- Minimum Inhibitory Concentration (MIC) against E. coli: 32 µg/mL
- **MIC against S. aureus: 16 µg/mL
This suggests that the compound could be effective in treating infections caused by these pathogens .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole ring may interact with key enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Studies have indicated that the compound can trigger apoptosis in cancer cells through intrinsic pathways.
- Antioxidant Properties : The furan moiety contributes to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
Data Summary
| Biological Activity | Cell Line/Pathogen | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF7 (Breast Cancer) | 1.5 µM |
| HCT116 (Colon Cancer) | 2.0 µM | |
| Antimicrobial | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
